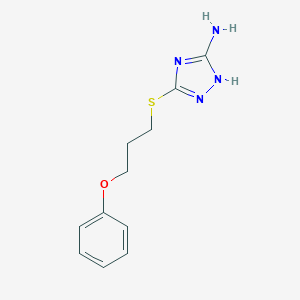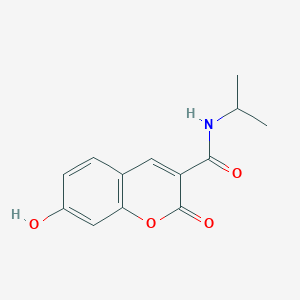
(E)-propyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and its redox potential, are also analyzed .Scientific Research Applications
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, which are structurally related to the chemical , have been synthesized and studied for their anticancer and antiangiogenic properties. These derivatives demonstrated significant reductions in tumor volume and cell number, along with an increase in the life span of EAT-bearing mice. Their strong antiangiogenic effects and suppression of tumor-induced endothelial proliferation highlight their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Additionally, specific derivatives of thiazolidinone with furan moiety have exhibited moderate to strong antiproliferative activity in human leukemia cell lines, pointing to their role in cancer treatment (Chandrappa et al., 2009).
Antimicrobial Activity
Certain thiazolidinone derivatives, specifically those with a methyl group, have demonstrated antimicrobial activity, implying the potential use of such compounds in treating microbial infections (Цялковский et al., 2005).
Photophysical Properties and DFT Study
The photophysical properties of push-pull d-π-A type chromophores related to the compound have been studied, with findings indicating significant absorption and emission wavelengths. The study of oscillator strengths, transition dipole moments, and solvent polarity plots revealed insights into intramolecular charge transfer (ICT) characteristics, paving the way for potential applications in fields requiring specific light absorption and emission characteristics (Jachak et al., 2021).
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition
In the context of inhibiting ASK1, a key enzyme associated with various human disorders, derivatives of 5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one have been identified as novel inhibitors. These compounds have demonstrated significant inhibitory effects in vitro, suggesting their potential for pharmaceutical applications aimed at disorders linked to ASK1 activity (Volynets et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
propyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-2-8-20-13(17)6-3-7-16-14(18)12(22-15(16)21)10-11-5-4-9-19-11/h4-5,9-10H,2-3,6-8H2,1H3/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJGPCNZGDDSPS-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B363497.png)
![4-[(3-methoxy-4-propoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B363502.png)

![4-[(3,4-dichlorobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B363510.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B363521.png)
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B363524.png)
![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methy lpropyl)acetamide](/img/structure/B363525.png)
![N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide](/img/structure/B363526.png)
![1-[(4-Fluorophenyl)methyl]-4-[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]p yrrolidin-2-one](/img/structure/B363529.png)
![2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B363530.png)
![1-(4-butylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363531.png)
![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B363532.png)
![1-(4-ethylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363535.png)